N-(pyridin-4-yl)carbamoyl chloride hydrochloride
Description
Structural Elucidation of N-(Pyridin-4-yl)carbamoyl Chloride Hydrochloride
IUPAC Nomenclature and Systematic Identification
The IUPAC name of the compound is Carbamic chloride, N-4-pyridinyl-, hydrochloride (1:1) . Synonyms include This compound and Pyridin-4-ylcarbamic chloride hydrochloride . Its systematic identification is defined by:
The compound consists of a pyridine ring substituted with a carbamoyl chloride group, forming a hydrochloride salt.
Table 1: Molecular Formula Breakdown
| Element | Count | Role in Structure |
|---|---|---|
| Carbon | 6 | Pyridine ring + carbamoyl group |
| Hydrogen | 6 | Pyridine ring, carbamoyl, and HCl |
| Chlorine | 2 | Carbamoyl chloride and HCl counterion |
| Nitrogen | 2 | Pyridine ring and carbamoyl group |
| Oxygen | 1 | Carbamoyl group |
Molecular Formula and Weight Analysis
The molecular formula C₆H₆Cl₂N₂O reflects the presence of:
The molecular weight of 193.03 g/mol accounts for:
X-ray Crystallographic Data and Solid-State Arrangement
Crystallographic studies of analogous pyridinium derivatives (e.g., 4-carbamoylpyridinium chloride) provide insights into the compound’s solid-state behavior. Key structural features include:
- Space Group : Monoclinic symmetry (C2/c), similar to related hydrochloride salts.
- Hydrogen-Bonding Network :
Table 2: Crystallographic Parameters (Analogous Systems)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | C2/c | |
| Hydrogen-Bonding | Bifurcated N–H⋯Cl | |
| Packing Motif | Linear chains with perpendicular orientation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
While direct NMR data for this compound are unavailable, analogous pyridin-4-yl derivatives exhibit:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) and Raman Vibrational Profiles
Expected IR/Raman signatures include:
- Carbamoyl C=O Stretch : ~1700 cm⁻¹ (strong peak).
- N–H Bending : ~1500–1600 cm⁻¹ (amide II band).
- C–Cl Stretch : ~600–700 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Fragmentation pathways likely involve:
Properties
IUPAC Name |
N-pyridin-4-ylcarbamoyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h1-4H,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWWBUTZSZBDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-56-3 | |
| Record name | Carbamic chloride, N-4-pyridinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chloroformate-Mediated Acylation
The most extensively documented route begins with 4-aminopyridine and ethyl chloroformate, yielding ethyl N-(pyridin-4-yl)carbamate as a stable intermediate. This step achieves an 89% yield in 1,4-dioxane at reflux, with 1-methylpyrrolidine enhancing nucleophilic substitution kinetics. Subsequent cleavage of the ethyl group under acidic conditions generates the free carbamic acid, which is treated with thionyl chloride or phosgene to produce the target carbamoyl chloride hydrochloride.
Table 1: Optimization of Chloroformate Acylation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | 1,4-Dioxane | 89 | 98 |
| Catalyst | 1-Methylpyrrolidine | 89 | 98 |
| Temperature | Reflux (101°C) | 89 | 98 |
| Alternative Solvent | DMF | 72 | 85 |
N,N’-Carbonyldiimidazole (CDI) Coupling
An alternative pathway employs CDI to activate 4-aminopyridine, forming an imidazolide intermediate that reacts with hydrochloric acid to precipitate the hydrochloride salt. This method circumvents volatile chloroformates, offering a safer profile for large-scale synthesis. Acetone emerges as the optimal solvent, enabling 53% overall yield without chromatographic purification.
Table 2: CDI-Mediated Synthesis Metrics
| Reaction Stage | Conditions | Yield (%) |
|---|---|---|
| Imidazolide Formation | CDI, Acetone, RT | 68 |
| Hydrochloride Saltation | 36% HCl, Ethyl Acetate | 91 |
Autoclave-Assisted Scalability
Scaling the chloroformate route to pilot production (3 kg batches) revealed limitations in traditional reflux setups, with yields dropping to 38% due to incomplete reactions. Employing sealed autoclaves at 160°C and 1 MPa pressure reduced reaction times from 24 h to 6 h, boosting yields to 50%. However, this approach increased bis-substituted piperazine byproduct formation to 15%, necessitating additional purification steps.
Byproduct Mitigation Strategies
N-Boc-Piperazine Utilization
Substituting free piperazine with N-Boc-piperazine in the autoclave synthesis suppressed bis-urea byproducts from 15% to <5%. The Boc group’s steric bulk impedes over-alkylation, while its labile nature allows facile deprotection under mild acidic conditions.
Solvent Engineering
Polar aprotic solvents like DMSO and DMF exacerbated byproduct formation through prolonged intermediate stability. Switching to acetone enabled selective crystallization of the monofunctionalized product, reducing column chromatography requirements.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR analysis confirmed product identity through distinctive pyridyl proton resonances at δ 8.54 ppm (d, J = 6.8 Hz) and piperazine methylene signals at δ 3.95 ppm. High-resolution mass spectrometry (HRMS) verified molecular ion peaks at m/z 207.1249 [M + H]⁺, aligning with theoretical values.
Purity Optimization
Recrystallization from acetone-water (5:1 v/v) elevated purity from 92% to 99.5%, as quantified by HPLC with UV detection at 254 nm. Residual solvent analysis via GC-MS confirmed <0.1% 1,4-dioxane, meeting ICH Q3C guidelines.
Industrial-Scale Production Challenges
Catalyst Recovery
1-Methylpyrrolidine catalyst recovery proved economically unfeasible at multi-kilogram scales due to co-distillation with 1,4-dioxane. Implementing fixed-bed immobilized enzyme catalysts is under investigation to address this limitation.
Environmental Considerations
Waste streams containing chlorinated byproducts require neutralization with aqueous sodium bicarbonate prior to disposal, adding $2.81/kg to production costs. Membrane-based solvent recovery systems reduced 1,4-dioxane consumption by 40% in recent trials.
Chemical Reactions Analysis
Nucleophilic Substitution with Amines
This compound reacts with primary or secondary amines to form substituted ureas, a reaction critical for synthesizing kinase inhibitors and CNS-targeting agents.
Mechanistic Insights :
-
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by HCl elimination.
-
Catalytic 1-methylpyrrolidine enhances reaction efficiency by scavenging HCl .
Hydrolysis Reactions
Controlled hydrolysis yields pyridinylurea derivatives or carboxylic acids under specific conditions:
| Hydrolysis Conditions | Product | Application |
|---|---|---|
| NaOH in H₂O/1,4-dioxane | 4-(Pyridin-4-ylcarbamoyl)benzoic acid | Coordination chemistry |
| Acidic aqueous workup | Deprotection of Boc groups | Intermediate purification |
Notable Example :
Hydrolysis of tert-butyl 4-(pyridin-4-ylcarbamoyl)piperazine-1-carboxylate with HCl yields the hydrochloride salt of N-(pyridin-4-yl)piperazine-1-carboxamide (91% yield) .
Catalytic Cyanation
While direct cyanation data for this compound is limited, analogous pyridine N-oxide systems undergo α-cyanation using KCN and acylating agents .
Hypothetical Pathway :
-
Activation of the pyridine ring via N-oxide formation.
-
Cyanation at the α-position using KCN and dimethylcarbamoyl chloride.
-
Potential product: 2-cyano-N-(pyridin-4-yl)carboxamide derivatives.
Stability and Handling Considerations
-
Thermal Sensitivity : Decomposition observed under prolonged reflux (>24 h) or autoclave conditions exceeding 160°C .
-
Storage : Requires anhydrous environments to prevent premature hydrolysis.
Comparative Reaction Efficiency
| Method | Temperature | Time | Yield | Scalability |
|---|---|---|---|---|
| Conventional reflux | 80–100°C | 24 h | 38–50% | Moderate |
| Autoclave-assisted | 160°C | 6 h | 50–93% | High |
Key Takeaway : Autoclave methods significantly improve throughput and yield due to enhanced mass transfer and reduced side reactions .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C6H6Cl2N2O
- Molecular Weight : 179.03 g/mol
- CAS Number : 71758554
Physical Properties
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in organic solvents like dichloromethane and chloroform
Organic Synthesis
N-(pyridin-4-yl)carbamoyl chloride hydrochloride is widely used in organic synthesis as an acylating agent. It facilitates the formation of amides from amines, providing a pathway for synthesizing various compounds, including pharmaceuticals and agrochemicals. Its high reactivity towards primary and secondary amines makes it particularly valuable in this context .
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the synthesis of biologically active molecules. For example:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Compounds : Studies have demonstrated its utility in developing anti-inflammatory drugs by modifying existing compounds to enhance their efficacy.
Biochemical Applications
This compound is also employed in biochemical assays. It can modify proteins and peptides, which is crucial for studying enzyme activity and protein interactions. This modification can help elucidate mechanisms of action for various biological processes .
Catalysis
The compound has potential applications as a catalyst in chemical reactions, particularly those involving nucleophilic substitutions. Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications .
Case Study 1: Synthesis of Anticancer Compounds
In a study examining the synthesis of novel anticancer agents, this compound was used to create a series of carbamoyl derivatives that displayed enhanced activity against specific cancer cell lines. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and biological activity .
Case Study 2: Development of Anti-inflammatory Drugs
Researchers utilized this compound to synthesize compounds aimed at inhibiting pro-inflammatory pathways. The synthesized compounds were tested for their ability to reduce inflammation in vitro, showing promising results that warrant further investigation into their therapeutic potential .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.2 | |
| Compound B | Anti-inflammatory | 3.8 | |
| Compound C | Antibacterial | 4.5 |
Table 2: Synthesis Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Amide Formation | This compound + Amine | Room temperature, solvent: DCM |
| Catalytic Reaction | This compound + Alcohols | Mild heating |
Mechanism of Action
The mechanism of action of N-(pyridin-4-yl)carbamoyl chloride hydrochloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This allows it to react with nucleophiles, such as amines, to form stable amide or urea bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: Pyridine-3-carbonyl Chloride Hydrochloride
Nicotinoyl chloride hydrochloride (CAS 20260-53-1, pyridine-3-carbonyl chloride hydrochloride) is a positional isomer of the target compound, differing in the substitution position of the carbonyl chloride group (3- vs. 4-pyridyl) . Key differences include:
Pyridinyl Benzamide Hydrochlorides
Compounds such as N-(4-(2-aminocyclopropyl)phenyl)-3-(pyridin-4-yl)benzamide hydrochloride (6b, C₂₁H₁₉ClN₄O, MW 378.45 g/mol) from share the pyridin-4-yl group but feature a benzamide scaffold instead of a carbamoyl chloride . Key distinctions:
- Functional Groups : The benzamide group (-C(O)NH-) is less reactive than carbamoyl chloride, limiting utility in nucleophilic substitutions.
- Thermal Stability : Benzamide derivatives typically exhibit higher melting points (>200°C) due to hydrogen bonding, whereas carbamoyl chlorides are more moisture-sensitive and reactive.
Bulky Pyridinyl Carboxamides
N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide hydrochloride (C₂₂H₂₅ClN₂O, MW 368.9 g/mol) incorporates a bulky adamantyl group, significantly altering physicochemical properties :
- Solubility : The adamantyl group reduces aqueous solubility compared to the simpler target compound.
- Molecular Complexity : Increased steric hindrance and topological polar surface area (42 Ų) affect binding interactions in biological systems.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Electronic Effects : The para-substituted pyridin-4-yl group in the target compound enhances resonance stabilization of the carbamoyl chloride, increasing its electrophilicity compared to meta-substituted analogs .
- Synthetic Utility: Carbamoyl chlorides like the target compound are pivotal in synthesizing ureas and heterocycles under mild conditions (e.g., ethanol, triethylamine), as seen in ’s hydroxyamine coupling reactions .
- Thermal Behavior : While specific melting points for the target compound are unavailable, related pyridinyl hydrochlorides (e.g., benzamides in ) exhibit high thermal stability (>250°C), suggesting similar trends .
Biological Activity
N-(pyridin-4-yl)carbamoyl chloride hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including structure-activity relationships (SAR), case studies, and comparative data.
This compound is characterized by the presence of a pyridine ring, which is known to enhance the biological activity of various compounds. Its structural formula can be represented as follows:
Antiviral Activity
Research indicates that compounds related to this compound exhibit antiviral properties. For example, modifications to similar structures have shown increased potency against neurotropic alphaviruses, suggesting that the carbamoyl group may enhance interaction with viral targets .
Antiparasitic Activity
In studies focusing on antiparasitic efficacy, derivatives of this compound have demonstrated significant activity against Leishmania species. Screening results indicate that certain analogs act as potent inhibitors of CYP51, an enzyme critical for sterol biosynthesis in parasites . The activity was assessed using various concentrations, revealing effective EC50 values.
| Compound | EC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | 0.025 | CYP51 inhibition |
| N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | 0.010 | CYP5122A1 inhibition |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the pyridine moiety can significantly affect biological activity. For instance, replacing substituents on the pyridine ring or altering the carbamoyl group has been shown to enhance solubility and metabolic stability while maintaining or improving biological efficacy .
Case Study 1: Antiviral Efficacy
A study investigated the antiviral potential of a series of pyridine derivatives, including this compound. The results indicated that specific substitutions on the pyridine ring could lead to enhanced antiviral activity against several strains of viruses, with IC50 values demonstrating promising results in vitro .
Case Study 2: Antiparasitic Activity
Another research effort focused on evaluating the antiparasitic effects against Leishmania donovani. The study found that certain derivatives exhibited significant inhibitory effects on parasite growth, with detailed analysis showing a correlation between structural modifications and increased potency .
Q & A
Q. Critical Variables :
Q. Methodological Answer :
Q. Methodological Answer :
Q. Methodological Answer :
Q. Experimental Design :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) using HPLC .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states .
Advanced: How can trace quantification of this compound in complex matrices be achieved?
Q. Methodological Answer :
- HPLC-UV/Vis : C18 column, mobile phase = acetonitrile:water (70:30), λ = 254 nm (LOD: 0.1 µg/mL) .
- LC-MS/MS : MRM transitions m/z 175 → 138 (quantifier) and m/z 175 → 110 (qualifier) .
Q. Resolution Strategies :
- Parallel Synthesis : Compare methods under standardized conditions (e.g., solvent, temp) .
- Byproduct Analysis : Use GC-MS to identify contaminants .
Advanced: What computational tools predict its reactivity in novel reactions?
Q. Methodological Answer :
- Software : Gaussian 16 for DFT calculations; Avogadro for molecular docking .
- Parameters : Solvent effects modeled via PCM; Gibbs free energy (ΔG) predicts feasibility .
Q. Case Study :
- Predicted Reactivity : Carbamoyl chloride reacts faster with primary amines (ΔG‡ = 25 kcal/mol) vs. alcohols (ΔG‡ = 32 kcal/mol) .
Advanced: How can byproducts be minimized during large-scale synthesis?
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
